molecular formula C9H12N6O4 B8527510 8-Azadeoxyguanosine

8-Azadeoxyguanosine

Cat. No.: B8527510
M. Wt: 268.23 g/mol
InChI Key: QLBHLFDZMJYBOX-VPENINKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azadeoxyguanosine (8-aza-7-deaza-2'-deoxyguanosine) is a synthetic nucleoside analog characterized by structural modifications at the purine core. Specifically, it replaces the nitrogen atom at position 8 of deoxyguanosine with a carbon atom (7-deaza modification) and introduces a nitrogen at position 8 (8-aza modification), forming a pyrazolo[3,4-d]pyrimidine scaffold . This unique structure alters base-pairing properties and conformational dynamics, making it valuable for studying nucleic acid interactions or developing therapeutic agents.

Properties

Molecular Formula

C9H12N6O4

Molecular Weight

268.23 g/mol

IUPAC Name

5-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C9H12N6O4/c10-9-11-7-6(8(18)12-9)13-14-15(7)5-1-3(17)4(2-16)19-5/h3-5,16-17H,1-2H2,(H3,10,11,12,18)/t3-,4+,5+/m0/s1

InChI Key

QLBHLFDZMJYBOX-VPENINKCSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=N2)CO)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=N2)CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Base Pairing

The following table summarizes key structural and functional differences between 8-azadeoxyguanosine and related guanine derivatives:

Compound Structural Modifications Biological Role Key Research Findings
8-Azadeoxyguanosine 8-aza, 7-deaza modifications; pyrazolo[3,4-d]pyrimidine Synthetic nucleoside; potential antisense/therapeutic agent Altered base-stacking and hydrogen bonding; may resist repair enzymes
8-Oxoguanosine (8-OHdG) Hydroxy group at C8 of guanine Oxidative damage biomarker; mutagenic lesion Induces DNA bending (~20°) and minor groove compression; causes G→T transversions
8-Azaguanine Nitrogen substitution at C8 of guanine Antitumor purine analog Inhibits GMP synthetase, blocking purine synthesis; used in cancer research
Key Observations:
  • Base Pairing: 8-Oxoguanosine pairs with adenine (instead of cytosine), leading to replication errors . 8-Azadeoxyguanosine’s pyrazolo core may disrupt Watson-Crick pairing, favoring non-canonical interactions .
  • Conformational Impact: 8-Oxoguanosine significantly distorts DNA helicity, as shown by molecular dynamics simulations . 8-Azadeoxyguanosine’s rigidity (due to fused rings) may reduce helical flexibility compared to natural deoxyguanosine.

Functional and Mechanistic Differences

8-Oxoguanosine (8-OHdG)
  • Role in Oxidative Damage : A hallmark of oxidative stress, 8-OHdG is widely used to quantify DNA damage in diseases like cancer and neurodegeneration . Its detection via LC-MS/MS or HPLC-EC is standardized .
  • Mutagenicity: Misincorporation during replication leads to G→T transversions, contributing to carcinogenesis .
8-Azaguanine
  • Antimetabolite Activity: Blocks purine biosynthesis by inhibiting GMP synthetase, starving rapidly dividing cells (e.g., tumors) of nucleotides .
8-Azadeoxyguanosine
  • Therapeutic Potential: As a synthetic analog, it may serve as a chain terminator or antisense oligonucleotide component. Its resistance to repair enzymes could improve pharmacokinetics in gene-targeting therapies.

Stability and Analytical Considerations

  • Purity and Handling: 8-OHdG is typically >95% pure (HPLC/UV) but degrades under humid conditions; rigorous storage (-20°C) is required . 8-Azadeoxyguanosine’s stability data are less documented, though its synthetic origin suggests controlled handling similar to nucleoside analogs.
  • Detection Methods: 8-OHdG: Isotope-dilution LC-MS/MS with solid-phase extraction . 8-Azadeoxyguanosine: Likely requires specialized mass spectrometry or NMR due to structural complexity.

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